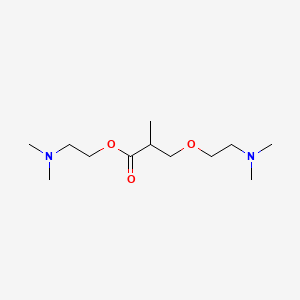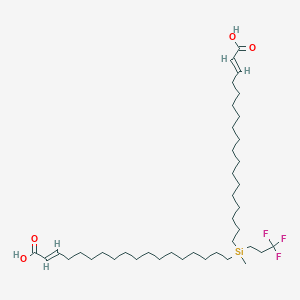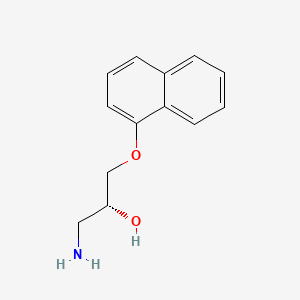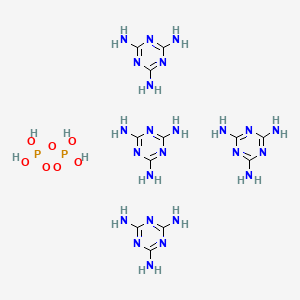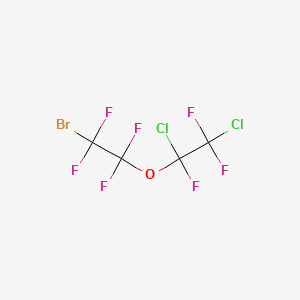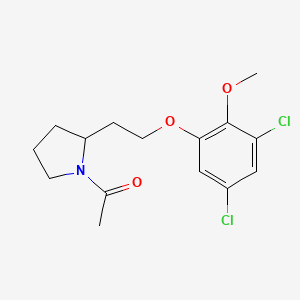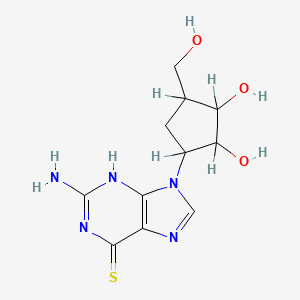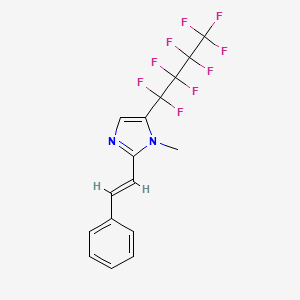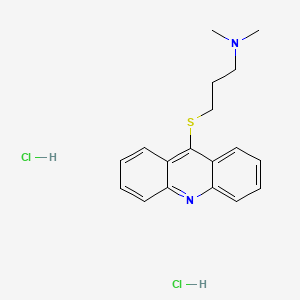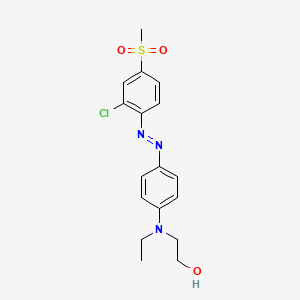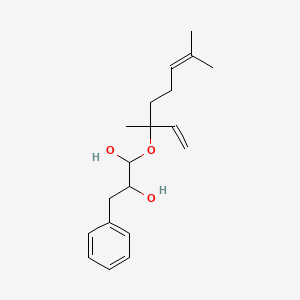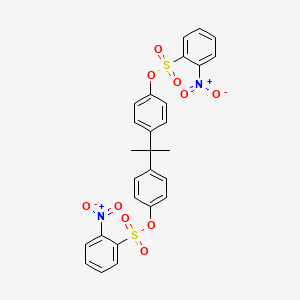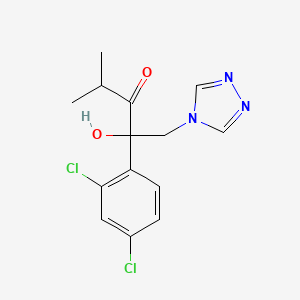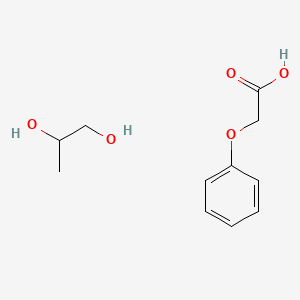
Phenoxyacetic acid, monoester with propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxyacetic acid, monoester with propane-1,2-diol is a chemical compound with the molecular formula C11H16O5. It is a monoester formed from phenoxyacetic acid and propane-1,2-diol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenoxyacetic acid, monoester with propane-1,2-diol can be synthesized through the esterification of phenoxyacetic acid with propane-1,2-diol. This reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenoxyacetic acid, monoester with propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Phenoxyacetic acid and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
Phenoxyacetic acid, monoester with propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of phenoxyacetic acid, monoester with propane-1,2-diol involves the hydrolysis of the ester bond to release phenoxyacetic acid and propane-1,2-diol. This hydrolysis can be catalyzed by enzymes such as esterases. The released phenoxyacetic acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetic acid, monoester with ethane-1,2-diol: Similar ester linkage but with a different diol component.
Methoxyacetic acid, monoester with propane-1,2-diol: Similar ester linkage but with a different acid component.
Uniqueness
Phenoxyacetic acid, monoester with propane-1,2-diol is unique due to its specific combination of phenoxyacetic acid and propane-1,2-diol, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
93917-81-8 |
|---|---|
Formule moléculaire |
C11H16O5 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
2-phenoxyacetic acid;propane-1,2-diol |
InChI |
InChI=1S/C8H8O3.C3H8O2/c9-8(10)6-11-7-4-2-1-3-5-7;1-3(5)2-4/h1-5H,6H2,(H,9,10);3-5H,2H2,1H3 |
Clé InChI |
ALLBSFZCHDGZBC-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)O.C1=CC=C(C=C1)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


